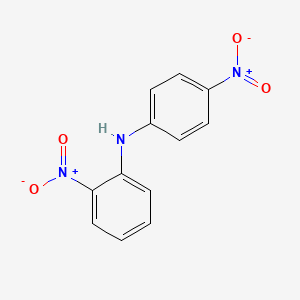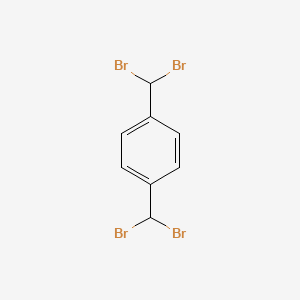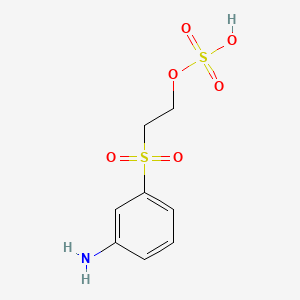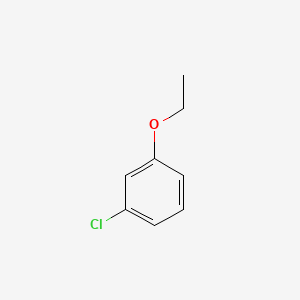
(2,6-二甲基-4H-吡喃-4-亚基)丙二腈
描述
Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电光色团合成
该化合物用作电光色团合成的染料中间体,电光色团是开发电光器件的重要组成部分。 这些器件用于调制光,并在电信和信息处理中得到应用 .
双光子技术
该化合物适用于双光子技术,这是一种光学数据存储形式,对 3D 微制造和光动力疗法具有重要意义 .
非线性光学应用
它用作吡喃衍生聚氨酯的前体,吡喃衍生聚氨酯用于非线性光学 (NLO) 应用。 NLO 材料对于高速光通信系统的发展至关重要 .
有机合成
该化合物可用作各种有机合成的起始原料,例如制备复杂天然产物中的螺缩酮片段 .
荧光成像剂
它在制造用于特定线粒体成像的生物素化纳米粒子以及适用于双/三光子荧光显微镜的多光子成像探针方面具有潜在用途 .
化学试剂
属性
IUPAC Name |
2-(2,6-dimethylpyran-4-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7-3-9(4-8(2)13-7)10(5-11)6-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUCJYJVULPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067373 | |
| Record name | Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28286-88-6 | |
| Record name | 4-Dicyanomethylene-2,6-dimethyl-4H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28286-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of DCM and how are they confirmed?
A1: DCM is characterized by its donor-acceptor structure, with a thiophene ring acting as the donor and a malononitrile group as the acceptor, linked by a pyranylidene bridge. [] This structure has been confirmed through various spectroscopic techniques, including ¹H NMR and ¹³C NMR. [] The molecule exhibits a strong charge-transfer character, which is influenced by the number of thiophene rings present. []
Q2: What are the primary applications of DCM in materials science?
A2: DCM is a promising material for organic light-emitting diodes (OLEDs) due to its red light emission properties. [, ] Its conjugated structure allows for efficient electron transport, making it suitable as an active material in OLED devices. [, ] Additionally, DCM-based conjugated microporous polymers (CMPs) show promise as metal-free heterogeneous photocatalysts for organic synthesis. []
Q3: How does computational chemistry contribute to understanding DCM's properties?
A3: Computational methods, such as density functional theory (DFT) and INDO/SCI, have been employed to investigate the ground and excited state properties of DCM. [] These calculations provide insights into the electronic structure, optical properties, and charge transfer characteristics of the molecule. [, ] For instance, theoretical calculations have been used to determine the pi-coherence length and Stoke's shift, which are crucial for understanding its photophysical behavior. []
Q4: How does the structure of DCM impact its photophysical properties?
A4: The donor-acceptor structure of DCM plays a significant role in its photophysical properties. The presence of the electron-donating thiophene ring and the electron-accepting malononitrile group facilitates intramolecular charge transfer upon excitation. [] This results in a red-shifted absorption and emission, making DCM suitable for red-light emission applications. [, ] The extent of conjugation and the nature of the substituents on the thiophene ring can further fine-tune the absorption and emission wavelengths. []
Q5: What are the potential advantages of using DCM-based CMPs as photocatalysts?
A5: DCM-based CMPs offer several advantages as heterogeneous photocatalysts. Firstly, their synthesis through organic base-catalyzed Knoevenagel reactions provides a more sustainable alternative to metal-catalyzed processes, reducing costs and simplifying product separation. [] Secondly, these CMPs possess inherent porosity, high stability, and a fully π-conjugated skeleton, contributing to their efficiency in photocatalysis. [] Lastly, they exhibit broad visible-light absorption, enabling them to utilize sunlight as an energy source for chemical transformations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)




